molecular formula C29H21FN2O4S B11573728 N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-fluorobenzamide

N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-fluorobenzamide

Cat. No.: B11573728
M. Wt: 512.6 g/mol
InChI Key: VAVMNSFMGNGPOA-UHFFFAOYSA-N
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Description

N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-fluorobenzamide is a complex organic compound with a unique structure that includes benzoyl, benzyl, and fluorobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-fluorobenzamide typically involves multi-step organic reactions. The starting materials often include benzoyl chloride, benzylamine, and 4-fluorobenzoic acid. The synthesis may involve the following steps:

    Formation of Benzoyl Intermediate: Benzoyl chloride reacts with benzylamine to form a benzoyl intermediate.

    Cyclization: The benzoyl intermediate undergoes cyclization with sulfur dioxide to form the benzothiazinone ring.

    Fluorobenzamide Addition: The benzothiazinone intermediate reacts with 4-fluorobenzoic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-benzoyl-2-benzyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs.

Properties

Molecular Formula

C29H21FN2O4S

Molecular Weight

512.6 g/mol

IUPAC Name

N-(3-benzoyl-2-benzyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl)-4-fluorobenzamide

InChI

InChI=1S/C29H21FN2O4S/c30-23-17-15-22(16-18-23)29(34)31-26-24-13-7-8-14-25(24)37(35,36)32(19-20-9-3-1-4-10-20)27(26)28(33)21-11-5-2-6-12-21/h1-18H,19H2,(H,31,34)

InChI Key

VAVMNSFMGNGPOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C3=CC=CC=C3S2(=O)=O)NC(=O)C4=CC=C(C=C4)F)C(=O)C5=CC=CC=C5

Origin of Product

United States

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